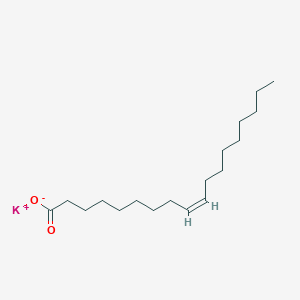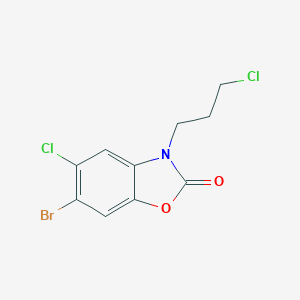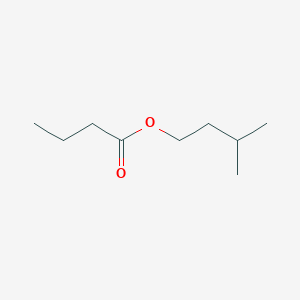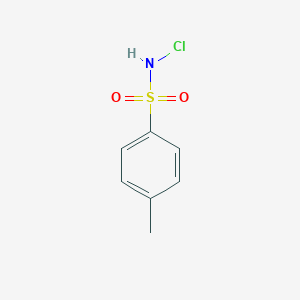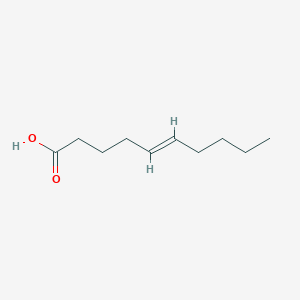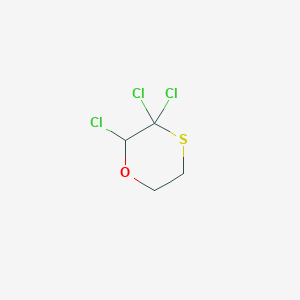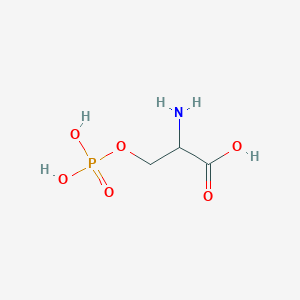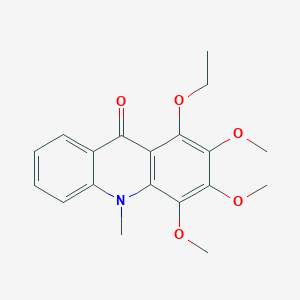
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one, also known as EMA, is a synthetic compound that has been widely used in scientific research. EMA is a derivative of acridine, which is a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. EMA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of DNA and RNA structures. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to interact with DNA and RNA by intercalating between the base pairs, causing structural changes that affect their functions. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to exhibit antimicrobial, antiviral, and antifungal activities by disrupting the structures of bacterial and viral membranes. Additionally, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is also stable and has a long shelf life, which allows for long-term storage and repeated experiments. However, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has limitations in terms of its toxicity and potential side effects. It is important to handle 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one with caution and to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one. One potential direction is the development of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one-based fluorescent probes for the detection of DNA and RNA structures and functions. Another direction is the investigation of the potential use of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one and its potential side effects.
Synthesemethoden
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one can be synthesized through a multistep process involving the condensation of 1-ethoxy-2-nitrobenzene with 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization steps. The synthesis of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been studied for its potential use as a fluorescent probe for DNA and RNA detection. Its ability to interact with nucleic acids has made it a valuable tool for studying DNA and RNA structures and functions.
Eigenschaften
CAS-Nummer |
17014-67-4 |
|---|---|
Produktname |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
Molekularformel |
C19H21NO5 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C19H21NO5/c1-6-25-16-13-14(17(22-3)19(24-5)18(16)23-4)20(2)12-10-8-7-9-11(12)15(13)21/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
XGRDKKDYVBYXIC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
Kanonische SMILES |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
Synonyme |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9(10H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



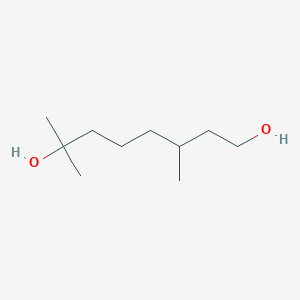
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
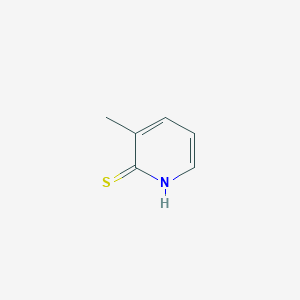
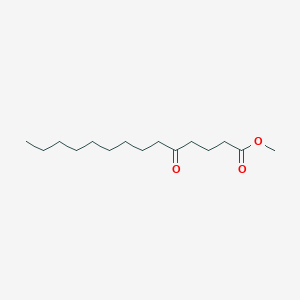
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
